

An In-depth Technical Guide to (R)-N-Boc-3-aminobutyric Acid

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Compound of Interest

Compound Name: (R)-N-Boc-3-aminobutyric acid

Cat. No.: B173669

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Abstract

(R)-N-Boc-3-aminobutyric acid is a chiral, non-proteinogenic beta-amino acid that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its unique structural properties, conferred by the tert-butoxycarbonyl (Boc) protecting group, make it an invaluable intermediate for the synthesis of complex peptide analogs and other bioactive molecules.^{[1][2]} This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications in research and drug development.

Chemical and Physical Properties

(R)-N-Boc-3-aminobutyric acid is a white to off-white solid at room temperature.^[3] The Boc protecting group enhances its solubility in organic solvents, facilitating its use in a wide range of chemical reactions. The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	159991-23-8	[1]
Molecular Formula	C9H17NO4	[1]
Molecular Weight	203.24 g/mol	[1]
Melting Point	104-107 °C	[3] [4]
Boiling Point	339.5±25.0 °C (Predicted)	[3] [4]
Density	1.101±0.06 g/cm3 (Predicted)	[3] [4]
pKa	4.43±0.10 (Predicted)	[3] [4]
Appearance	White to off-white solid	[3]
Storage Temperature	2-8°C, Sealed in dry conditions	[3] [4]

Solubility: The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[\[5\]](#) It is slightly soluble in water.[\[5\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **(R)-N-Boc-3-aminobutyric acid**.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals confirming the structure:

- δ 4.92 (s, 1H): Corresponds to the proton of the carbamate group (NH).
- δ 4.14-3.96 (m, 2H): Represents the methine proton (CH) adjacent to the nitrogen and one of the methylene protons (CH₂).
- δ 2.56 (d, J=5.2 Hz, 2H): Corresponds to the methylene protons (CH₂) adjacent to the carboxylic acid.
- δ 1.45 (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group.

- δ 1.25 (d, $J=6.9$ Hz, 3H): Represents the three protons of the methyl group (CH_3).[1]

Synthesis and Experimental Protocols

(R)-N-Boc-3-aminobutyric acid is typically synthesized by the protection of the amino group of (R)-3-aminobutyric acid using di-tert-butyl dicarbonate (Boc_2O) under basic conditions.

Experimental Protocol: Boc Protection of (R)-3-aminobutyric acid

This protocol details the synthesis of **(R)-N-Boc-3-aminobutyric acid** from (R)-3-aminobutyric acid.

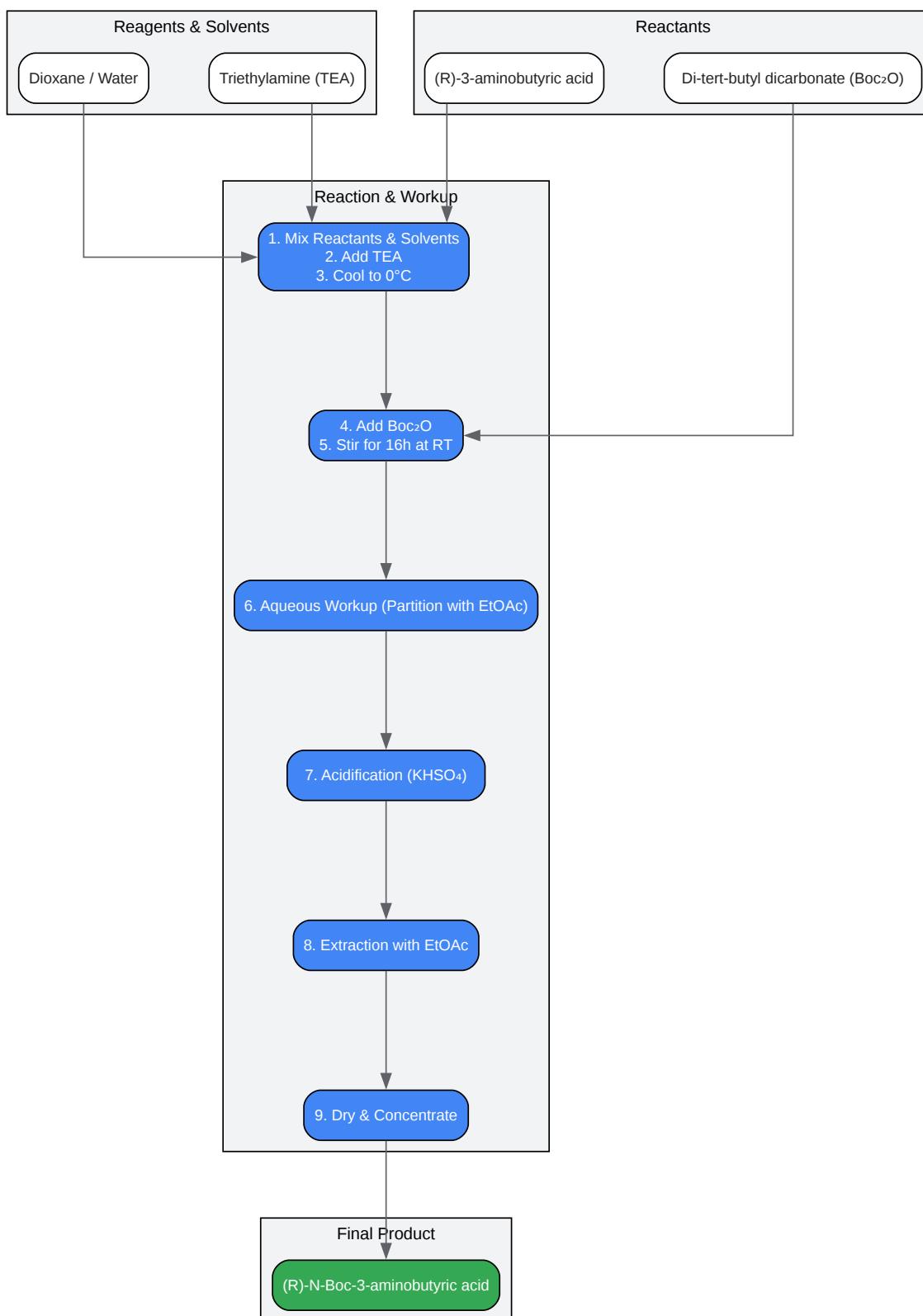
Materials:

- (R)-3-aminobutyric acid
- Dioxane
- Water
- Triethylamine (TEA)
- Di-tert-butyl dicarbonate (Boc_2O)
- Ethyl acetate (EtOAc)
- 1 M aqueous potassium bisulfate (KHSO_4)
- Saturated aqueous sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Suspend (R)-3-aminobutyric acid (2.415 g, 23.42 mmol) in a solvent mixture of dioxane (15 mL) and water (15.00 mL) at room temperature with stirring.[1]

- Add triethylamine (TEA, 4.90 mL, 35.1 mmol) dropwise to the suspension, resulting in a light brown solution.[1]
- Cool the reaction mixture to 0 °C in an ice bath.[1]
- Add di-tert-butyl dicarbonate (4.69 g, 26.9 mmol) in one portion.[1]
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
- Upon completion, partition the mixture between water (80 mL) and ethyl acetate (EtOAc, 80 mL).[1]
- Separate the aqueous layer and wash it with EtOAc.[1]
- Acidify the aqueous layer to a pH of 3 with 1 M aqueous KHSO₄.[1]
- Extract the acidified aqueous layer with EtOAc (2 x 80 mL).[1]
- Combine the organic extracts, wash with saturated aqueous NaCl (2 x 80 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product. [1]

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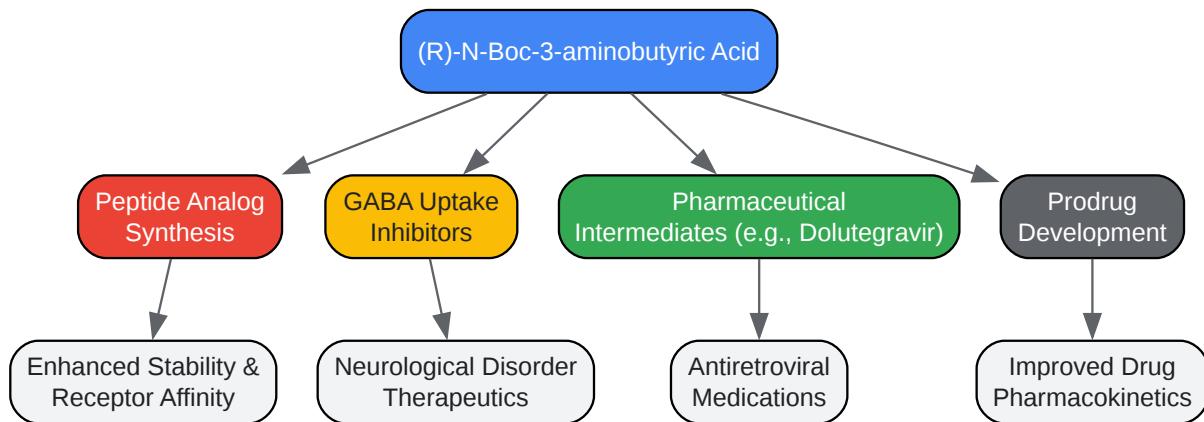
Caption: Synthesis workflow for **(R)-N-Boc-3-aminobutyric acid**.

Applications in Research and Drug Development

(R)-N-Boc-3-aminobutyric acid is a non-proteinogenic amino acid that is highly valuable for synthesizing complex peptide analogs.[\[1\]](#)[\[2\]](#) Its defined stereochemistry and the presence of the Boc protecting group allow for its controlled incorporation into peptide chains during solid-phase or solution-phase synthesis.

Key Application Areas:

- Peptide Analog Synthesis: It serves as a fundamental building block for creating peptides with modified backbones. These modifications can enhance proteolytic stability, improve receptor binding affinity, and modulate the pharmacological properties of the parent peptide.
[\[1\]](#)
- GABA Analogues and Uptake Inhibitors: The parent compound, 3-aminobutyric acid, is an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[\[6\]](#) Consequently, derivatives of **(R)-N-Boc-3-aminobutyric acid** are explored in the development of GABA uptake inhibitors, which are of significant interest for treating neurological disorders such as epilepsy and anxiety.[\[7\]](#)
- Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the unprotected form, (R)-3-aminobutyric acid, is an important raw material for the production of dolutegravir, an antiretroviral medication used in the treatment of HIV/AIDS.[\[8\]](#)
- Prodrug Development: Amino acids are widely used in prodrug design to improve the pharmacokinetic properties of drugs.[\[9\]](#) The structure of **(R)-N-Boc-3-aminobutyric acid** makes it a candidate for conjugation with drug molecules to enhance their solubility, stability, and bioavailability.[\[9\]](#)



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Caption: Key application areas of **(R)-N-Boc-3-aminobutyric acid**.

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